6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine
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Overview
Description
6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine is a chemical compound with the molecular formula C10H17ClN4 and a molecular weight of 228.72 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 6-position and dipropylamine groups at the N4 positions . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with propylamine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution of the amino groups with propyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, often with modified functional groups.
Scientific Research Applications
6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N~4~-isopropyl-2,4-pyrimidinediamine: Similar structure but with isopropyl groups instead of dipropyl groups.
6-chloro-N~4~,N~4~-diethyl-2,4-pyrimidinediamine: Similar structure but with diethyl groups instead of dipropyl groups.
Uniqueness
6-chloro-N~4~,N~4~-dipropyl-2,4-pyrimidinediamine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it valuable for specific research and industrial applications.
Properties
IUPAC Name |
6-chloro-4-N,4-N-dipropylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-3-5-15(6-4-2)9-7-8(11)13-10(12)14-9/h7H,3-6H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDMBWALBCIKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC(=N1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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